molecular formula C22H20N2O2 B2642453 N-{4-[2-(4-cyclopropaneamidophenyl)ethynyl]phenyl}cyclopropanecarboxamide CAS No. 478245-99-7

N-{4-[2-(4-cyclopropaneamidophenyl)ethynyl]phenyl}cyclopropanecarboxamide

Cat. No.: B2642453
CAS No.: 478245-99-7
M. Wt: 344.414
InChI Key: QVRCGWMSPZQEND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[2-(4-cyclopropaneamidophenyl)ethynyl]phenyl}cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a rigid ethynyl-linked biphenyl scaffold.

Properties

IUPAC Name

N-[4-[2-[4-(cyclopropanecarbonylamino)phenyl]ethynyl]phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c25-21(17-7-8-17)23-19-11-3-15(4-12-19)1-2-16-5-13-20(14-6-16)24-22(26)18-9-10-18/h3-6,11-14,17-18H,7-10H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRCGWMSPZQEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C#CC3=CC=C(C=C3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(4-cyclopropaneamidophenyl)ethynyl]phenyl}cyclopropanecarboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Ethynyl Intermediate: The ethynyl intermediate is prepared by coupling a phenylacetylene derivative with a halogenated phenyl compound using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling.

    Amidation Reaction: The ethynyl intermediate is then subjected to an amidation reaction with cyclopropanecarboxylic acid or its derivatives to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(4-cyclopropaneamidophenyl)ethynyl]phenyl}cyclopropanecarboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by its cyclopropane and ethynyl groups, which contribute to its biological activity. The molecular formula is C24H26N2OC_{24}H_{26}N_2O, and it exhibits unique properties that make it suitable for various therapeutic applications.

Anticancer Activity

Research indicates that N-{4-[2-(4-cyclopropaneamidophenyl)ethynyl]phenyl}cyclopropanecarboxamide exhibits significant anticancer properties. It has been studied for its ability to inhibit tumor growth in various cancer cell lines.

Case Study:

  • A study conducted on breast cancer cell lines demonstrated that the compound induced apoptosis and inhibited cell proliferation by targeting specific signaling pathways involved in tumor growth .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, making it a candidate for treating inflammatory diseases.

Case Study:

  • In vitro studies revealed that this compound significantly decreased the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in conditions like rheumatoid arthritis .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies have indicated favorable absorption characteristics and metabolism profiles, which are essential for effective drug formulation.

Mechanism of Action

The mechanism of action of N-{4-[2-(4-cyclopropaneamidophenyl)ethynyl]phenyl}cyclopropanecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl and cyclopropane moieties may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolyl-Pyridinyl Cyclopropanecarboxamides (Prion Disease Therapeutics)

Four N-cyclopropanecarboxamide derivatives (compounds 44–47 ) were synthesized for prion disease treatment, featuring thiazolyl and pyridinyl moieties with varying substituents (e.g., methoxyethoxy, 4-methylpiperazinyl) . Key comparisons:

Compound Yield Substituent Key Feature
44 43% 2-(2-methoxyethoxy)pyridin-4-yl Moderate yield, ether linkage
45 9% 2-(4-methylpiperazin-1-yl)pyridin-4-yl Low yield, polar piperazine group
46 13% 6-(2-methoxyethoxy)pyridin-3-yl Low yield, meta-substituted pyridine
47 6% 6-(4-methylpiperazin-1-yl)pyridin-3-yl Lowest yield, dual polar groups

Analysis : Substituent position and polarity significantly affect yields and solubility. Compound 44 ’s higher yield suggests ether linkages are synthetically favorable. Piperazine groups in 45 and 47 may enhance solubility but complicate synthesis .

Cyclopropylfentanyl (Psychoactive Opioid Analog)

Cyclopropylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide) shares a cyclopropanecarboxamide group but incorporates a piperidine core, making it a potent μ-opioid receptor agonist .

Property Cyclopropylfentanyl Target Compound (Ethynyl-Biphenyl)
Core Structure 4-anilidopiperidine Ethynyl-linked biphenyl
Pharmacology High abuse potential Likely non-opioid (untested)
Regulatory Status Controlled substance Research compound

Analysis : Structural divergence (piperidine vs. biphenyl) leads to divergent biological activities. Cyclopropylfentanyl’s psychoactivity underscores the importance of substituent-driven receptor specificity .

ChemComp-20N and Acetaminophen Derivatives

N-[4-(acetylamino)phenyl]cyclopropanecarboxamide (ChemComp-20N) and N-(4-chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide highlight substituent-driven applications:

Compound Molecular Formula Key Feature Application
ChemComp-20N C₁₂H₁₄N₂O₂ Acetylamino group Structural studies
N-(4-chlorobenzo[d]thiazol-2-yl) C₁₁H₉ClN₂OS Chlorobenzothiazole Research chemical

Biological Activity

N-{4-[2-(4-cyclopropaneamidophenyl)ethynyl]phenyl}cyclopropanecarboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a cyclopropane moiety and an ethynyl group attached to a phenyl ring. The structural formula can be represented as follows:

\text{N 4 2 4 cyclopropaneamidophenyl ethynyl phenyl}cyclopropanecarboxamide}

This structure suggests potential interactions with various biological targets, making it a candidate for further investigation.

Mechanisms of Biological Activity

Research indicates that compounds with similar structural motifs can exhibit various biological activities, including:

  • Inhibition of Histone Deacetylases (HDACs) : Compounds structurally related to this compound have shown promise as HDAC inhibitors, which are important in regulating gene expression and have implications in cancer therapy .
  • Antiparasitic Activity : Preliminary studies suggest that derivatives of this compound may exhibit activity against parasites such as those from the Leishmania genus. This is particularly relevant for developing treatments for leishmaniasis, a disease caused by these parasites .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
HDAC InhibitionPotent inhibition with IC50 values < 1 μM
Antiparasitic ActivityEffective against Leishmania species
Cytotoxicity AssessmentLow cytotoxicity in neuronal cells

Case Study: HDAC Inhibition

In a study evaluating various phenoxazine derivatives, one compound demonstrated significant HDAC inhibitory activity with an IC50 value of 3-870 nM. This suggests that similar compounds could potentially modulate epigenetic mechanisms involved in neurodegenerative diseases .

Case Study: Antiparasitic Properties

A patent document outlines the synthesis and evaluation of compounds related to this compound, highlighting their effectiveness against Leishmania species. The findings indicate that these compounds can prevent or ameliorate the pathology associated with leishmaniasis, suggesting a potential therapeutic pathway .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-{4-[2-(4-cyclopropaneamidophenyl)ethynyl]phenyl}cyclopropanecarboxamide?

  • Methodological Answer : Key synthetic steps include Sonogashira coupling for ethynyl bond formation, cyclopropane carboxamide activation via mixed anhydride or carbodiimide coupling, and purification via column chromatography (hexane/ethyl acetate gradients). Intermediate characterization by 1H^1H-NMR and IR spectroscopy is critical to confirm bond formation . Solvent selection (e.g., THF or DMF) and inert atmosphere (N2_2) are essential to prevent side reactions during cyclopropane ring formation .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., Q-TOF instruments), 13C^{13}C-NMR to resolve cyclopropane ring carbons, and 2D-COSY NMR to validate ethynyl connectivity. Cross-reference spectral data with PubChem’s computed SMILES and InChIKey . For crystallinity assessment, X-ray diffraction (XRD) is recommended if single crystals are obtainable .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer : Stability tests indicate degradation at >40°C or high humidity. Store lyophilized samples at -20°C under argon. Monitor decomposition via HPLC (C18 column, acetonitrile/water mobile phase) at 254 nm. Use TLC (silica gel, UV visualization) for rapid stability checks .

Q. What initial biological screening assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase panels) at 10 µM concentrations, followed by cytotoxicity profiling in HEK-293 or HepG2 cells (MTT assay). Use DMSO as a solvent (final concentration ≤0.1%) to avoid solvent interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum proteins). Standardize protocols using reference compounds (e.g., staurosporine for kinase inhibition) and validate via dose-response curves (IC50_{50} calculations). Employ orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) to confirm target engagement .

Q. What strategies optimize aqueous solubility without compromising target binding affinity?

  • Methodological Answer : Introduce polar groups (e.g., hydroxyl or tertiary amines) at the phenyl ring’s para position. Evaluate solubility via shake-flask method (UV-Vis quantification) and logP via HPLC (C18, isocratic elution). Molecular dynamics simulations (AMBER or GROMACS) can predict steric clashes post-modification .

Q. How to design a study to elucidate metabolic pathways and identify reactive metabolites?

  • Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Analyze metabolites via LC-MS/MS (QTRAP systems) in positive ion mode. Use isotopic labeling (13C^{13}C-cyclopropane) to track metabolic cleavage sites. Compare with in silico predictions (Meteor Nexus or ADMET Predictor) .

Q. What advanced techniques characterize the compound’s interaction with biological targets at atomic resolution?

  • Methodological Answer : Employ cryo-EM or X-ray crystallography to resolve ligand-target complexes. For flexible targets, use NMR-based STD (saturation transfer difference) experiments to map binding epitopes. Molecular docking (AutoDock Vina) guided by mutagenesis data refines binding mode hypotheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.